N-(4-(4-fluorophenyl)thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(4-fluorophenyl)thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide, commonly known as compound 1, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for N-(4-(4-fluorophenyl)thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 4-(4-fluorophenyl)thiazol-2-amine, which is synthesized from 4-fluoroaniline and 2-aminothiophenol. The second intermediate is 4-((3-methylpiperidin-1-yl)sulfonyl)benzoic acid, which is synthesized from 4-aminobenzoic acid and 3-methylpiperidine. These two intermediates are then coupled using standard peptide coupling reagents to form the final product.
Starting Materials
4-fluoroaniline, 2-aminothiophenol, 4-aminobenzoic acid, 3-methylpiperidine, coupling reagents (e.g. EDC, HOBt, DIPEA)
Reaction
Synthesis of 4-(4-fluorophenyl)thiazol-2-amine:, - 4-fluoroaniline is reacted with 2-aminothiophenol in the presence of a base (e.g. NaOH) and a solvent (e.g. ethanol) to form 4-(4-fluorophenyl)thiazol-2-amine., - The product is purified by recrystallization or column chromatography., Synthesis of 4-((3-methylpiperidin-1-yl)sulfonyl)benzoic acid:, - 4-aminobenzoic acid is reacted with 3-methylpiperidine in the presence of a coupling reagent (e.g. EDC, HOBt, DIPEA) and a solvent (e.g. DMF) to form 4-((3-methylpiperidin-1-yl)sulfonyl)benzoic acid., - The product is purified by recrystallization or column chromatography., Coupling of intermediates to form N-(4-(4-fluorophenyl)thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide:, - 4-(4-fluorophenyl)thiazol-2-amine and 4-((3-methylpiperidin-1-yl)sulfonyl)benzoic acid are coupled using standard peptide coupling reagents (e.g. EDC, HOBt, DIPEA) in the presence of a solvent (e.g. DMF) to form N-(4-(4-fluorophenyl)thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide., - The product is purified by recrystallization or column chromatography.
Mécanisme D'action
The exact mechanism of action of compound 1 is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell proliferation and survival. Additionally, it has been shown to inhibit the expression of certain genes involved in cancer cell growth and survival.
Effets Biochimiques Et Physiologiques
Compound 1 has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and survival. Moreover, it has been shown to inhibit the expression of certain genes involved in cancer cell growth and survival. Additionally, it has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using compound 1 in lab experiments is its potent inhibitory activity against a range of cancer cell lines. Moreover, it has been shown to exhibit a relatively low toxicity profile, making it a promising candidate for further development as a therapeutic agent. However, one of the limitations of using compound 1 in lab experiments is its relatively complex synthesis method, which may limit its widespread use in research.
Orientations Futures
There are several future directions for research on compound 1. One potential direction is to further elucidate its mechanism of action and identify the specific enzymes and genes that it targets. Additionally, further studies are needed to determine its efficacy in animal models of cancer and to assess its potential as a therapeutic agent. Moreover, it may be possible to modify the structure of compound 1 to improve its potency and selectivity against cancer cells. Finally, further studies are needed to assess the potential for drug-drug interactions and to identify any potential side effects of compound 1.
Applications De Recherche Scientifique
Compound 1 has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent inhibitory activity against a range of cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Moreover, it has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Propriétés
IUPAC Name |
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O3S2/c1-15-3-2-12-26(13-15)31(28,29)19-10-6-17(7-11-19)21(27)25-22-24-20(14-30-22)16-4-8-18(23)9-5-16/h4-11,14-15H,2-3,12-13H2,1H3,(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVMVMYMTXIBARM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4-fluorophenyl)thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.